

Quaternium-22: A Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: Quaternium-22

Cat. No.: B1198380

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quaternium-22 is a quaternary ammonium salt utilized in a variety of cosmetic and personal care products for its properties as a film former, hair conditioning agent, and antistatic agent.^[1]^[2] It is typically supplied as a 60% solids solution in water.^[1]^[2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **Quaternium-22**, with a focus on key experimental data and methodologies.

Chemical and Physical Properties

Quaternium-22 is a cationic polymer that is soluble in water.^[1]^[3] Its positive charge allows it to interact with negatively charged surfaces like hair and skin, which contributes to its conditioning and antistatic effects.^[2]^[3] Impurities that have been identified in commercial samples of **Quaternium-22** include 3-dimethylaminopropylamine (DMAPA) at concentrations up to 2.45% and ethylene chlorohydrin (ECH) at concentrations up to 0.097%.^[1] The Cosmetic Ingredient Review (CIR) Expert Panel has recommended that the concentrations of these impurities in finished cosmetic products should not exceed 0.2% for DMAPA and 0.008% for ECH.^[1]^[2]

Toxicological Profile

The safety of **Quaternium-22** has been evaluated through a series of toxicological studies, which are summarized below.

Acute Oral Toxicity

Quaternium-22 exhibits a low order of acute oral toxicity.

Table 1: Acute Oral Toxicity of **Quaternium-22**

Test Substance	Species	Dose	Results	Reference
Quaternium-22 (6.0% solids)	Rat	64.0 cc/kg	LD50 not achieved; nontoxic at the highest dose tested.	[1]

- Test Substance: **Quaternium-22** (6.0% solids).
- Test Species: Rats.
- Administration: Oral gavage.
- Dosage: A single dose of 64.0 cc/kg was administered.
- Observation: Animals were observed for signs of toxicity and mortality.
- Conclusion: The study concluded that **Quaternium-22** was nontoxic under the test conditions, with the LD50 not being reached at the highest dose administered.[1]

Skin Irritation and Sensitization

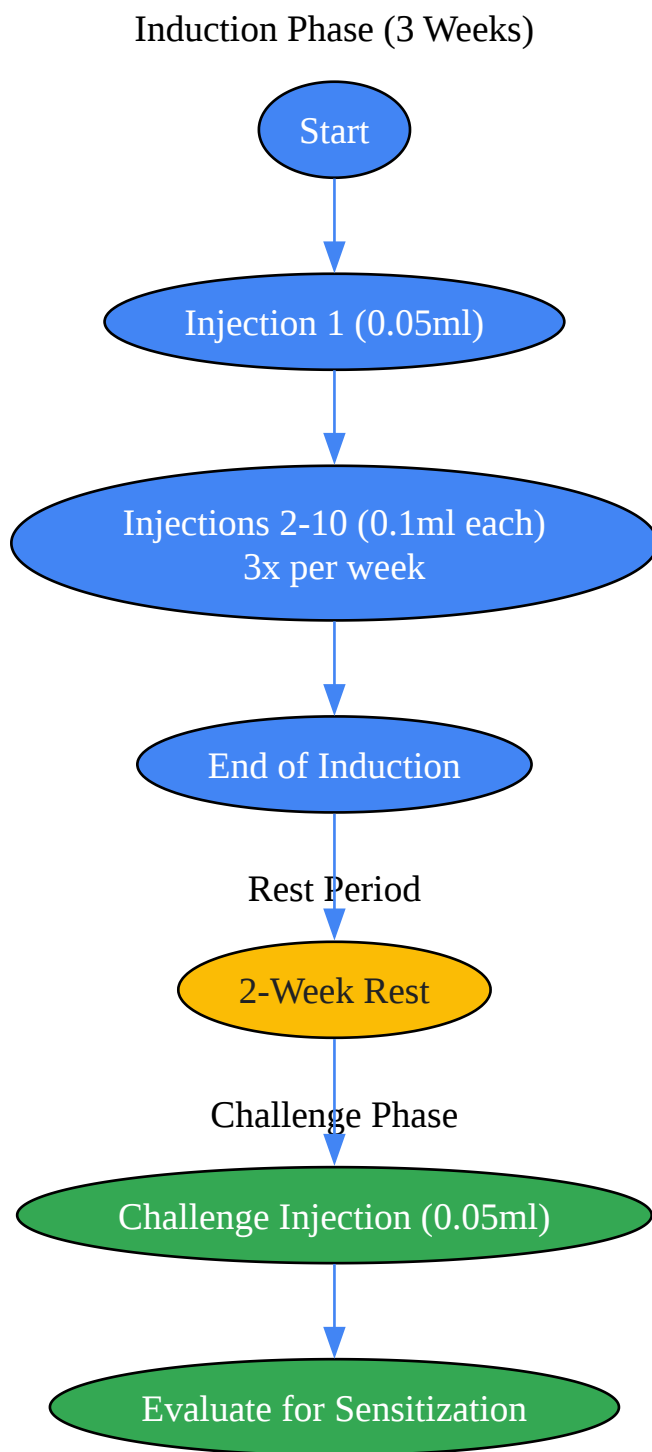
Multiple studies have been conducted to assess the potential of **Quaternium-22** to cause skin irritation and sensitization.

Table 2: Skin Irritation and Sensitization Studies on **Quaternium-22**

Study Type	Test Substance	Species/Subjects	Concentration	Duration	Results	Reference
24-h Occlusive Patch Test	Quaternium-22 (6.0% gravimetric solution)	Albino Rabbits (6)	6.0%	24 hours	Not irritating to intact or abraded skin.	[1]
91-day Dermal Toxicity	1% aqueous Quaternium-22, reduced to 0.5%	New Zealand White Rabbits	1%, then 0.5%	91 days	1% induced extreme irritation; 0.5% was a slight, reversible irritant.	[1]
21-day Cumulative Skin Irritation	Formulations containing 1% Quaternium-22	Human Volunteers (50)	1%	21 days	Not classified as a skin irritant.	[1]
Skin Sensitization	0.1% solution of Quaternium-22 (6.0% solids)	White Male Guinea Pigs (10)	0.1%	10 intracutaneous injections over 3 weeks, followed by a challenge injection 2 weeks later.	Did not induce irritation or sensitization.	[1]

Human Repeat Insult Patch Test (HRIPT)	Formulations containing 1% Quaternium-22	Human Volunteers (106)	1% (one product diluted to 0.03% during induction)	Repeated applications over several weeks.	Did not induce sensitization.	[1]
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- Test Substance: 0.1% solution of **Quaternium-22** (6.0% solids).
- Control: Distilled water.
- Test Species: 10 white male guinea pigs.
- Induction Phase: Three times a week for a total of ten intracutaneous injections of the test substance. The first injection was 0.05 ml, and the subsequent nine were 0.1 ml each.
- Challenge Phase: Two weeks after the tenth injection, a challenge injection of 0.05 ml of the test substance was administered.
- Evaluation: Reactions were scored 24 hours after each injection for erythema and edema.
- Results: No reactions were observed during the induction or challenge phases, leading to the classification of **Quaternium-22** as a non-sensitizer in this model.[1]

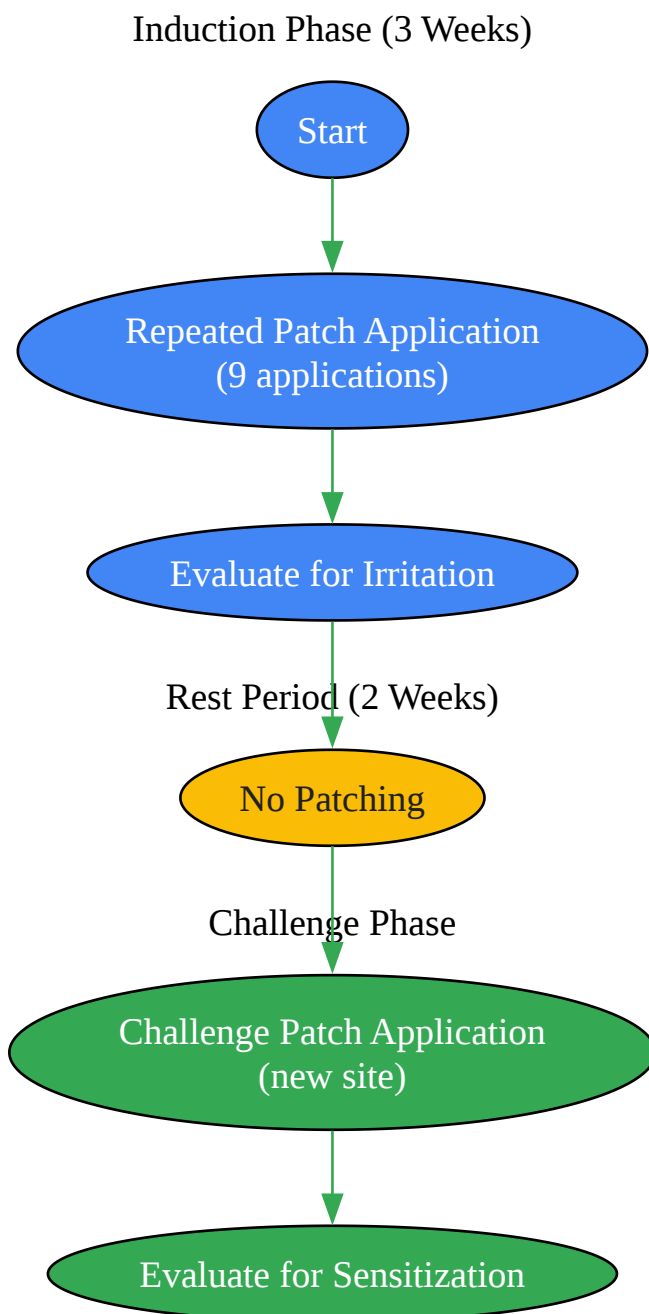


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Guinea Pig Skin Sensitization Protocol Workflow

The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance in humans.

- Test Population: A panel of human volunteers (e.g., 106 subjects in the cited study).[\[1\]](#)
- Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period.[\[4\]](#)[\[5\]](#) The skin is evaluated for any signs of irritation after patch removal.[\[4\]](#)
- Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[\[5\]](#)
- Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new skin site.[\[5\]](#)
- Evaluation: The challenge site is graded for any reactions (erythema, edema) at specified time points after patch removal (e.g., 24, 48, and 72 hours).[\[5\]](#) A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.



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Human Repeat Insult Patch Test (HRIPT) Workflow

Ocular Irritation

The potential for **Quaternium-22** to cause eye irritation has been assessed in rabbits.

Table 3: Ocular Irritation Studies on **Quaternium-22**

Test Substance	Species	Concentration	Results	Reference
Quaternium-22	Albino Rabbits (3)	8.5%	Minimal conjunctival irritation in 2 of 3 rabbits.	[1]
Quaternium-22	Albino Rabbits	6.0% in deionized water	Did not induce ocular irritation.	[1]
Quaternium-22	Albino Rabbits (3)	2.0% solids	Did not induce ocular irritation.	[1]

- Test Substance: **Quaternium-22** at various concentrations.
- Test Species: Albino rabbits.
- Administration: A specified volume (e.g., 0.1 ml) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[1]
- Observation: The eyes are examined for signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 7 days) after instillation.[1]
- Scoring: Ocular reactions are scored according to the Draize scale.[1]
- Conclusion: Based on the scores, the substance is classified for its potential to cause eye irritation.

Genotoxicity

Quaternium-22 has been evaluated for its mutagenic potential using the Ames test.

Table 4: Genotoxicity Study of **Quaternium-22**

Test System	Test Substance	Strains	Metabolic Activation	Results	Reference
Ames Test	Quaternium-22	Salmonella typhimurium TA97, TA98, TA100	With and without	Not mutagenic.	[1]

- Test Substance: **Quaternium-22**.
- Test System: Various strains of Salmonella typhimurium that are histidine-dependent (cannot grow in a histidine-free medium).
- Methodology:
 - Without Metabolic Activation: The bacterial strains are incubated with the test substance on a histidine-poor agar plate.
 - With Metabolic Activation: The bacterial strains are incubated with the test substance and a liver enzyme extract (S9 fraction) on a histidine-poor agar plate.
- Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine and thus can grow on the plate) is counted.
- Controls: A negative (untreated) control and a positive control (a known mutagen) are run concurrently.
- Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance compared to the negative control indicates a mutagenic potential. **Quaternium-22** did not show such an increase.[\[1\]](#)

Photosensitization and Phototoxicity

Products containing 1% **Quaternium-22** were evaluated for phototoxicity and photoallergenicity in human volunteers. The results indicated that **Quaternium-22** was not phototoxic in 12 volunteers and not photoallergenic in 26 volunteers.[\[1\]](#)

Safety of Impurities

The CIR Expert Panel expressed concern regarding the presence of 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) as impurities in commercial **Quaternium-22**.^{[1][2]} However, the negative findings in the acute oral toxicity, subchronic dermal toxicity, and Ames mutagenicity assays of **Quaternium-22** containing these impurities suggest that they do not contribute to the toxicological profile of the final ingredient at the levels present.^{[1][2]} To ensure the continued safety of **Quaternium-22** in cosmetic products, the CIR Expert Panel recommended limits on the concentrations of these impurities in the finished product.^{[1][2]}

Conclusion

Based on the available toxicological data, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Quaternium-22** is safe for use in cosmetic and personal care products at concentrations up to 5% solids.^[2] It has a low potential for acute toxicity, is not a skin sensitizer, and is not mutagenic in the Ames test. While it can be a slight skin irritant at higher concentrations, it is not considered an irritant in formulations at typical use concentrations. Ocular irritation is minimal and concentration-dependent. The available data support the continued safe use of **Quaternium-22** in cosmetics, provided that the recommended limits for impurities are not exceeded.

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